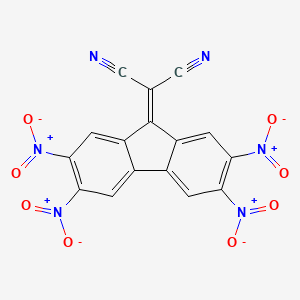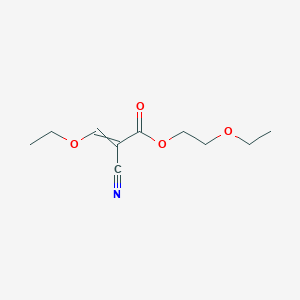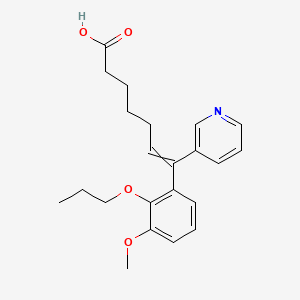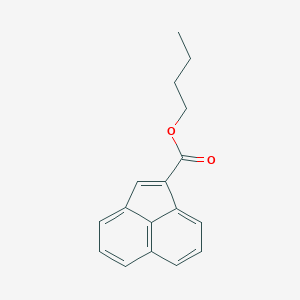
Butyl acenaphthylene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl acenaphthylene-1-carboxylate is an organic compound that belongs to the class of carboxylate esters It is derived from acenaphthylene, a polycyclic aromatic hydrocarbon, and butyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl acenaphthylene-1-carboxylate typically involves the esterification of acenaphthylene-1-carboxylic acid with butyl alcohol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the reaction. The general reaction scheme is as follows:
Acenaphthylene-1-carboxylic acid+Butyl alcoholAcid catalystButyl acenaphthylene-1-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Additionally, the use of advanced catalysts and solvents can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl acenaphthylene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-1-carboxylic acid and butyl alcohol.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed under basic conditions.
Major Products
Oxidation: Acenaphthylene-1-carboxylic acid and butyl alcohol.
Reduction: Acenaphthylene-1-carbinol.
Substitution: Various substituted acenaphthylene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl acenaphthylene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of butyl acenaphthylene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acenaphthylene-1-carboxylic acid and butyl alcohol, which can then participate in further biochemical or chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acenaphthylene-1-carboxylate: Similar structure but with a methyl group instead of a butyl group.
Ethyl acenaphthylene-1-carboxylate: Contains an ethyl group instead of a butyl group.
Propyl acenaphthylene-1-carboxylate: Contains a propyl group instead of a butyl group.
Uniqueness
Butyl acenaphthylene-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The length and structure of the butyl group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from its methyl, ethyl, and propyl counterparts.
Propriétés
Numéro CAS |
88491-96-7 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
butyl acenaphthylene-1-carboxylate |
InChI |
InChI=1S/C17H16O2/c1-2-3-10-19-17(18)15-11-13-8-4-6-12-7-5-9-14(15)16(12)13/h4-9,11H,2-3,10H2,1H3 |
Clé InChI |
NMYDOMWEEAAZCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC2=CC=CC3=C2C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)

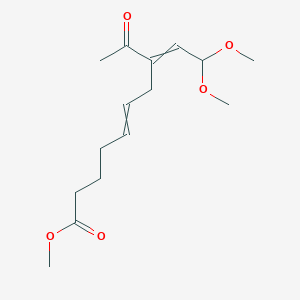
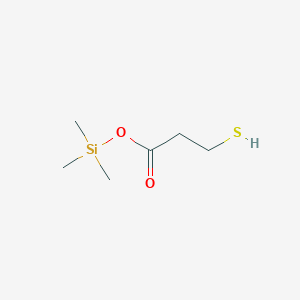
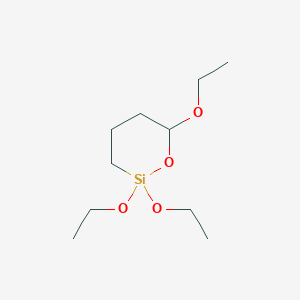
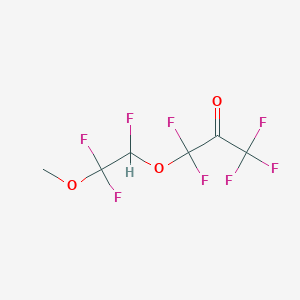

![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)

